
Isoleucylleucine TFA Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoleucylleucine trifluoroacetic acid salt is a compound with the molecular formula C12H24N2O3 . C2HF3O2. It is a derivative of the dipeptide isoleucylleucine, where the trifluoroacetic acid salt is used to enhance its stability and solubility. This compound is often used in research and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isoleucylleucine trifluoroacetic acid salt typically involves the coupling of isoleucine and leucine using standard peptide synthesis techniques. The process often employs Fmoc (9-fluorenylmethyloxycarbonyl) protection for the amino groups and is carried out in a stepwise manner. The final product is then treated with trifluoroacetic acid to obtain the trifluoroacetic acid salt form .
Industrial Production Methods
In industrial settings, the production of isoleucylleucine trifluoroacetic acid salt follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of trifluoroacetic acid in the final step ensures the removal of protecting groups and the formation of the trifluoroacetic acid salt .
Analyse Des Réactions Chimiques
Types of Reactions
Isoleucylleucine trifluoroacetic acid salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The trifluoroacetic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
Isoleucylleucine trifluoroacetic acid salt has a wide range of applications in scientific research:
Chemistry: It is used as a reference material in peptide synthesis and analytical chemistry.
Biology: The compound is employed in studies related to protein structure and function.
Medicine: It is investigated for its potential therapeutic properties and as a model compound in drug development.
Mécanisme D'action
The mechanism of action of isoleucylleucine trifluoroacetic acid salt involves its interaction with specific molecular targets. The trifluoroacetic acid group enhances the compound’s solubility and stability, allowing it to interact more effectively with biological molecules. The compound can bind to proteins and enzymes, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Leucylleucine trifluoroacetic acid salt
- Isoleucylisoleucine trifluoroacetic acid salt
- Valylleucine trifluoroacetic acid salt
Uniqueness
Isoleucylleucine trifluoroacetic acid salt is unique due to its specific combination of isoleucine and leucine, which imparts distinct structural and functional properties. The trifluoroacetic acid salt form further enhances its stability and solubility, making it more suitable for various applications compared to its analogs .
Propriétés
Formule moléculaire |
C14H25F3N2O5 |
|---|---|
Poids moléculaire |
358.35 g/mol |
Nom IUPAC |
(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H24N2O3.C2HF3O2/c1-5-8(4)10(13)11(15)14-9(12(16)17)6-7(2)3;3-2(4,5)1(6)7/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17);(H,6,7)/t8-,9-,10-;/m0./s1 |
Clé InChI |
HGOSTIDMEUANHK-PUBMXKGKSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


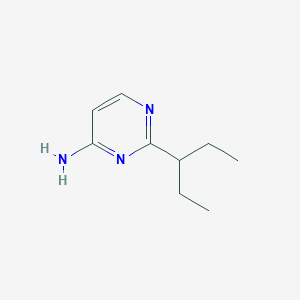

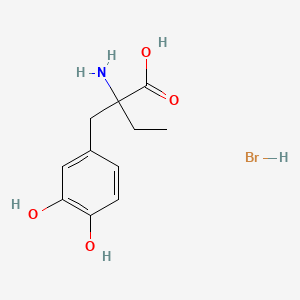
![(2R,3S,5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-17-[(2S,3R,4R,5R)-7,7,7-trideuterio-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol](/img/structure/B13441573.png)
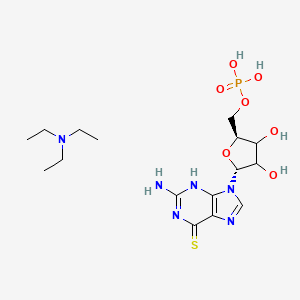
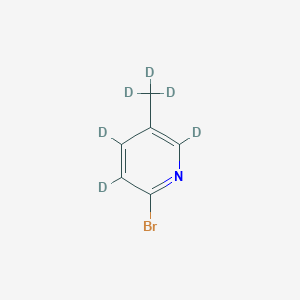
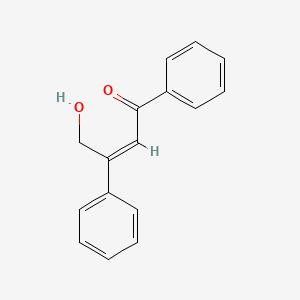
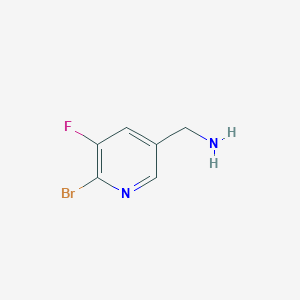
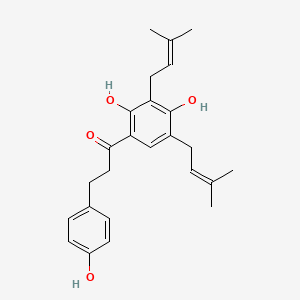

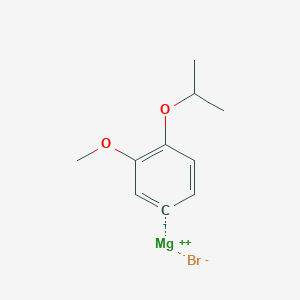


![3-([1,1'-Biphenyl]-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13441629.png)
